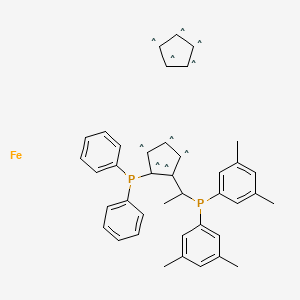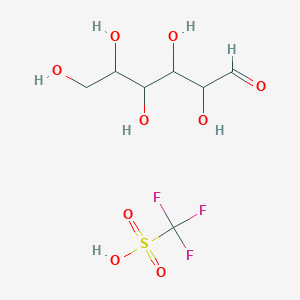
2,3,4,5,6-Pentahydroxyhexanal;trifluoromethanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The general steps are as follows :
Acetylation of D-mannose: D-mannose is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form 1,3,4,6-tetra-O-acetyl-D-mannose.
Triflation: The acetylated mannose is then treated with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a base such as pyridine to introduce the triflate group, yielding mannose triflate.
Industrial Production Methods: The industrial production of mannose triflate follows similar synthetic routes but is optimized for higher yields and purity. Improvements in reaction conditions, such as temperature control and the use of high-purity reagents, have led to a total recovery rate of over 70% .
化学反応の分析
Types of Reactions: Mannose triflate primarily undergoes nucleophilic substitution reactions due to the presence of the triflate group, which is a good leaving group . The most common reaction is the substitution of the triflate group with a nucleophile, such as fluoride ion, to form 18F-FDG.
Common Reagents and Conditions:
科学的研究の応用
Mannose triflate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: It is used as a precursor in the synthesis of various radiolabeled compounds for PET imaging.
Biology: Mannose triflate derivatives are used in studies involving glucose metabolism and cellular uptake.
Medicine: The primary application is in the production of 18F-FDG, a radiopharmaceutical used in PET imaging to diagnose and monitor various cancers, neurological disorders, and cardiovascular diseases.
Industry: Mannose triflate is used in the production of radiopharmaceuticals and other specialized chemicals.
作用機序
The mechanism of action of mannose triflate involves its role as a precursor in the synthesis of radiolabeled compounds. In the case of 18F-FDG, mannose triflate undergoes nucleophilic substitution with 18F-fluoride to form 18F-FDG, which is then used in PET imaging . The molecular target of 18F-FDG is the glucose transporter proteins and hexokinase enzymes in cells, allowing it to accumulate in tissues with high glucose metabolism, such as tumors .
類似化合物との比較
Mannose triflate is unique due to its high reactivity and efficiency as a precursor for radiolabeling reactions. Similar compounds include other sugar derivatives with good leaving groups, such as :
Glucose triflate: Another glucose analogue used in radiolabeling.
Galactose triflate: Used in similar applications but with different biological properties.
Mannose tosylate: A less reactive analogue used in specific synthetic applications.
Mannose triflate stands out due to its optimal balance of reactivity and stability, making it a preferred choice for the synthesis of radiopharmaceuticals .
特性
分子式 |
C7H13F3O9S |
|---|---|
分子量 |
330.24 g/mol |
IUPAC名 |
2,3,4,5,6-pentahydroxyhexanal;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C6H12O6.CHF3O3S/c7-1-3(9)5(11)6(12)4(10)2-8;2-1(3,4)8(5,6)7/h1,3-6,8-12H,2H2;(H,5,6,7) |
InChIキー |
GPFLOAQVIYTABX-UHFFFAOYSA-N |
正規SMILES |
C(C(C(C(C(C=O)O)O)O)O)O.C(F)(F)(F)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(benzylcarbamoyl)phenyl]-4-chloro-N-methylbenzamide](/img/structure/B14798771.png)
![N-((R)-1-((((1R,3S)-3-(Aminomethyl)cyclohexyl)methyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)spiro[indene-1,4'-piperidine]-1'-carboxamide](/img/structure/B14798775.png)
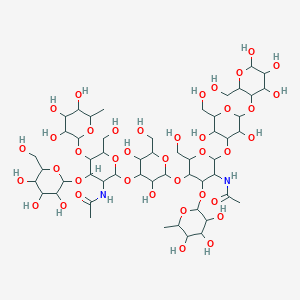
![N-propyl-2-cyano-2-[(2-bromophenyl)hydrazono]acetamide](/img/structure/B14798777.png)
![3-bromo-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-methoxybenzohydrazide](/img/structure/B14798784.png)
![tert-Butyl 2-oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate](/img/structure/B14798792.png)
![4-[(2E)-2-(2,4-dimethylbenzylidene)hydrazinyl]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B14798799.png)
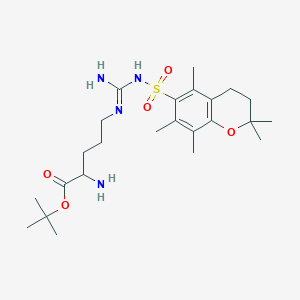
![N-[(E)-(4-ethoxyphenyl)methylidene]-3-fluoro-4-methylaniline](/img/structure/B14798819.png)
![(7aR)-3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione](/img/structure/B14798821.png)
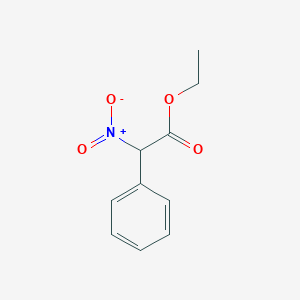
![(S)-6-(Methoxymethylene)tetrahydro-1H-pyrrolo[1,2-c]imidazol-3(2H)-one](/img/structure/B14798825.png)
![(2E)-N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B14798826.png)
